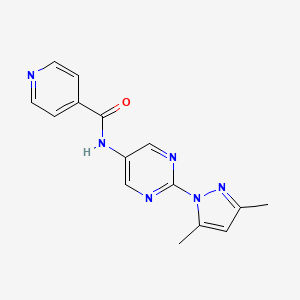
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide involves an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF. The ligands are fully characterized by 1H-NMR , 13C-NMR , and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound is determined by single-crystal X-ray diffraction. It exhibits a specific geometry due to the coordination of the metal centers with the nitrogen atoms of the pyrazole and amine moieties .
Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found to oxidize the catechol substrate. Factors such as molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities. For instance, complex L1/Cu(CH3COO)2 exhibits the highest activity towards oxidation of catechol to its corresponding quinone .
Scientific Research Applications
Heterocyclic Synthesis and Biological Potential
Synthesis of Pyrimidine and Pyrazole Derivatives
Research has shown that compounds combining pyrimidine and pyrazole structures can be synthesized using microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, indicating their relevance in developing new pesticides and antimicrobials (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-inflammatory properties, showcasing the therapeutic potential of such compounds in treating cancer and inflammation-related conditions (Rahmouni et al., 2016).
Antimicrobial Activity
The creation of new heterocyclic compounds with attached pyrimidine and pyrazole moieties has demonstrated significant antimicrobial efficacy. These findings support the utility of such compounds in developing novel antimicrobial agents (Kamal et al., 2015).
Safety and Hazards
- Safety Information : MSDS
Mechanism of Action
Target of Action
The primary target of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)isonicotinamide is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ6 integrin is known to play a crucial role in various biological processes, including cell adhesion, migration, and signaling .
Mode of Action
This compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction can lead to changes in the cell’s behavior, such as alterations in cell adhesion and migration, which can influence various biological processes .
Biochemical Pathways
These include the activation of transforming growth factor-beta (TGF-β), a protein that regulates many aspects of cell growth, proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of this compound are commensurate with inhaled dosing by nebulization . It has a long dissociation half-life of 7 hours and very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the αvβ6 integrin. By binding to this integrin, the compound could potentially influence various cellular processes, including cell adhesion, migration, and signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, which in turn can impact its bioavailability . .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-10-7-11(2)21(20-10)15-17-8-13(9-18-15)19-14(22)12-3-5-16-6-4-12/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPRJSWZGOURDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
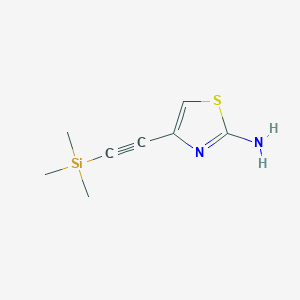
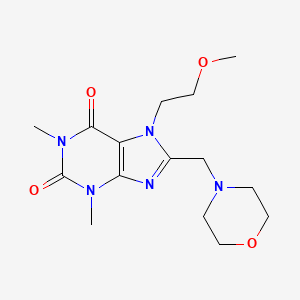
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)
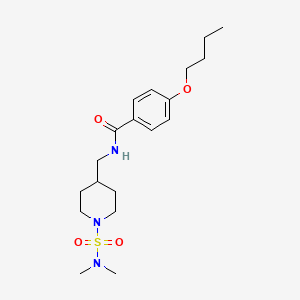
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)
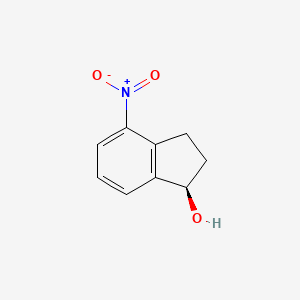
![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)
![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-hydroxybenzoate](/img/structure/B2963994.png)
